molecular formula C15H17N3O4S2 B2387147 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide CAS No. 613225-37-9

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide

Cat. No.: B2387147
CAS No.: 613225-37-9
M. Wt: 367.44
InChI Key: MKMNIRRGLYUNLY-ZRDIBKRKSA-N
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Description

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide is a complex organic compound that features a thiazolidinone core, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and chloroacetic acid under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and furfural in the presence of a base such as piperidine.

    Attachment of the Morpholine Moiety: The final step involves the coupling of the intermediate with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The furan ring and the morpholine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions typically involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.

Biology

Biologically, the compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development as an antibiotic.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide involves multiple pathways:

    Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes, leading to cell death.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound also inhibits angiogenesis, preventing the growth of new blood vessels that supply tumors.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and overall structure.

    Furan Derivatives: Compounds with a furan ring that exhibit similar reactivity patterns.

    Morpholine Derivatives: Compounds containing the morpholine moiety, often used in pharmaceuticals.

Uniqueness

What sets 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide apart is its combination of these three functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c19-13(16-17-5-8-21-9-6-17)3-4-18-14(20)12(24-15(18)23)10-11-2-1-7-22-11/h1-2,7,10H,3-6,8-9H2,(H,16,19)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNIRRGLYUNLY-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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